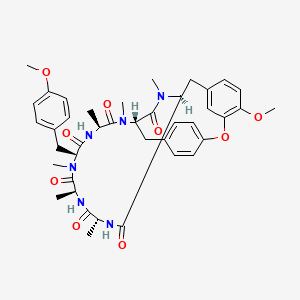

![molecular formula C21H17F3N4 B1678903 5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine CAS No. 873786-09-5](/img/structure/B1678903.png)

5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine

Overview

Description

The compound “5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine” is a chemical substance that has been studied for its potential use in the treatment of tenosynovial giant cell tumour, a condition where the tissue surrounding the joints and tendons expands abnormally .

Synthesis Analysis

The synthesis of this compound involves the creation of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . One of these derivatives, compound 4h, exhibited potent FGFR inhibitory activity .Chemical Reactions Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These compounds have been studied for their potential use in cancer therapy, particularly in cases where the FGFR signaling pathway plays a significant role .Scientific Research Applications

Dual FMS and KIT Kinase Inhibitor

PLX647 is a highly specific and orally active dual FMS and KIT kinase inhibitor . It inhibits FMS and KIT kinase with IC50s of 28 and 16 nM respectively . FMS and KIT are two hematopoietic cell surface receptors that regulate the development and function of macrophages and mast cells .

Selectivity over Other Kinases

PLX647 shows selectivity for FMS and KIT over a panel of 400 kinases at a concentration of 1 μM, except FLT3 and KDR . This selectivity could be beneficial in targeted therapies.

Inhibition of Cellular Proliferation

In vitro, PLX647 potently inhibits the proliferation of BCR-FMS cells, with an IC50 of 92 nM . A corresponding Ba/F3 cell line expressing BCR-KIT is also quite sensitive to PLX647, with an IC50 of 180 nM .

Inhibition of Endogenous FMS and KIT

PLX647 also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 (IC50 = 380 nM) and M-07e (IC50 = 230 nM) .

Inhibition of Osteoclast Differentiation

PLX647 inhibits osteoclast differentiation with an IC50 of 0.17 μM . This could have potential applications in the treatment of diseases related to bone resorption.

Reduction of Macrophage Accumulation

PLX647 reduces macrophage accumulation in UUO kidney and blood monocytes . This could be beneficial in conditions where macrophage accumulation is detrimental.

Inhibition of Inflammatory Cytokine Release

PLX647 reduces LPS-induced TNF-α and IL-6 release . This suggests potential anti-inflammatory applications.

Prevention of Bone Damage

PLX647 is able to prevent bone damage by tumor cells . This could be beneficial in cancer types that metastasize to the bone.

Mechanism of Action

Target of Action

PLX647 is a highly specific dual inhibitor of FMS and KIT kinases . FMS, also known as CSF1R, is a member of the PDGFR family of class-III receptor tyrosine kinases . KIT is another member of the PDGFR family . These two hematopoietic cell surface receptors regulate the development and function of macrophages and mast cells, respectively .

Mode of Action

PLX647 binds to the auto-inhibited state of the protein . It targets and locks these two PDGF family receptor kinases in their inactive DGF-out conformation . This results in the selective inhibition of FMS and KIT .

Biochemical Pathways

The two known ligands of FMS are M-CSF or CSF-1 and IL-34 . They activate signaling through the receptor in a similar fashion but differ in their developmental and tissue-specific expression patterns . PLX647 inhibits the proliferation of BCR-FMS cells . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e .

Pharmacokinetics

PLX647 is orally active . It shows selectivity for FMS and KIT over a panel of 400 kinases at a concentration of 1 μM except FLT3 and KDR

Result of Action

PLX647 reduces macrophage accumulation in UUO kidney and blood monocytes . It also results in significant inhibition of TRAP5b immunostaining and bone osteolysis . PLX647 is able to prevent bone damage by the tumor cells . In addition, PLX647 shows effects on collagen-induced arthritis .

Action Environment

properties

IUPAC Name |

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODCQQSEMCESEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine | |

CAS RN |

873786-09-5 | |

| Record name | 873786-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of PLX647?

A: PLX647 functions as a potent and selective inhibitor of specific tyrosine kinases, primarily targeting colony-stimulating factor 1 receptor (CSF-1R) and KIT. [, , ] By binding to the kinase domain of these receptors, PLX647 blocks their activation and downstream signaling pathways. [, , ] This inhibition has been shown to impact various cellular processes, including proliferation, survival, and differentiation, particularly in cells expressing CSF-1R and KIT.

Q2: What is the significance of targeting CSF-1R in the context of HIV-1 infection?

A: HIV-1 infection can lead to persistent viral reservoirs in macrophages, posing a significant challenge for viral eradication. Research suggests that HIV-1 infection of macrophages triggers the phosphorylation of CSF-1R, contributing to their resistance to apoptosis and promoting viral persistence. [] Studies have shown that PLX647 effectively blocks CSF-1R activation in HIV-1-infected macrophages, restoring their sensitivity to TRAIL-mediated apoptosis and reducing viral replication. [] This finding highlights the potential of CSF-1R antagonists like PLX647 as a strategy to target and potentially eliminate the macrophage reservoir in individuals with HIV-1.

Q3: How has PLX647 been investigated in the context of type 1 diabetes (T1D)?

A: Preclinical studies in non-obese diabetic (NOD) mice, a model of T1D, have demonstrated promising results with PLX647. [] While PLX647 alone showed marginal efficacy in reversing diabetes, its use in combination with other tyrosine kinase inhibitors, specifically imatinib, led to both prevention and reversal of T1D in these mice. [] Interestingly, this effect was attributed to the inhibition of platelet-derived growth factor receptor (PDGFR), highlighting the complex interplay of tyrosine kinases in T1D pathogenesis. Further research is warranted to fully elucidate the therapeutic potential of targeting specific tyrosine kinases, including PDGFR, in the context of T1D.

Q4: Are there crystal structures available for PLX647 bound to its targets?

A: Yes, crystal structures have been solved for PLX647 in complex with both KIT and FMS (the receptor for CSF-1). [, ] These structures provide valuable insights into the binding mode and molecular interactions of PLX647 within the active sites of these kinases, contributing to a deeper understanding of its selectivity and potency. This structural information can further guide the development of novel kinase inhibitors with improved pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)

![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)